molecular formula C5H10N2O B1591298 2-Piperazinecarboxaldehyde CAS No. 773866-77-6

2-Piperazinecarboxaldehyde

Cat. No. B1591298
M. Wt: 114.15 g/mol
InChI Key: GJPBJDRVNHKBOO-UHFFFAOYSA-N
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Description

“2-Piperazinecarboxaldehyde” is a chemical compound with the molecular formula C5H10N2O . It is also known as “1-Piperazinecarboxaldehyde” or "1-Formylpiperazine" . The molecular weight of this compound is 114.14600 .


Synthesis Analysis

The synthesis of piperazine derivatives, which would include “2-Piperazinecarboxaldehyde”, has been a subject of research. Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “2-Piperazinecarboxaldehyde” consists of a piperazine ring with a carboxaldehyde functional group attached to it .


Chemical Reactions Analysis

Piperazine derivatives, including “2-Piperazinecarboxaldehyde”, can undergo various chemical reactions. For instance, a base-mediated (4 + 3) annulation of spiro-epoxyoxindoles and 2-(2-fluoroaryl)-1H-benzoimidazoles or 2-fluoro-N-arylbenzenesulfonamides can lead to the synthesis of two new classes of spirooxindole-based polycyclic systems .

Scientific Research Applications

Synthesis and Medicinal Applications

2-Piperazinecarboxaldehyde and its derivatives are pivotal in medicinal chemistry. For instance, a visible-light-promoted protocol uses this compound for the synthesis of 2-substituted piperazines, which are crucial scaffolds in medicinal chemistry (Gueret et al., 2020). Similarly, KG-60-piperazine, a silica-supported piperazine, acts as an efficient catalyst in synthesizing 2-amino-2H-chromenes, highlighting its role in medicinal compound synthesis (Golari et al., 2015).

Anti-Tumor Applications

Certain piperazine derivatives have demonstrated significant anti-tumor activities. A study on dimeric cinnamaldehydes, including 2-piperazine derivatives, showed strong inhibition of human colon tumor cells and blocked in vivo tumor growth (Shin et al., 2006).

Environmental and Industrial Applications

In environmental and industrial contexts, piperazine compounds, including those related to 2-piperazinecarboxaldehyde, have various applications. For instance, Paracoccus sp. TOH, a piperazine-degrading bacteria, was found to be highly effective in degrading piperazine, a compound used in various industrial processes (Cai et al., 2013). Additionally, the thermal decomposition reactions of cotton fabric treated with piperazine-phosphonates derivatives highlight their application in flame retardant research (Nguyen et al., 2014).

Catalysis and Chemical Synthesis

Piperazine, including 2-piperazinecarboxaldehyde derivatives, serves as an excellent catalyst in chemical synthesis. A study demonstrated the use of piperazine as a catalyst in the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in an aqueous medium, showing its efficiency and environmental friendliness (Yousefi et al., 2018).

Carbon Dioxide Capture

In the field of carbon dioxide capture, aqueous piperazine solutions, including those related to 2-piperazinecarboxaldehyde, have shown promising results. A study on the degradation of aqueous piperazine in carbon dioxide capture illustrated its resistance to thermal degradation and oxidation, making it a notable solvent for CO2 capture (Freeman et al., 2010).

Safety And Hazards

The safety data sheet for “1-Piperazinecarboxaldehyde”, a compound similar to “2-Piperazinecarboxaldehyde”, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

piperazine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c8-4-5-3-6-1-2-7-5/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPBJDRVNHKBOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591595
Record name Piperazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Piperazinecarboxaldehyde

CAS RN

773866-77-6
Record name Piperazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
1
Citations
H Nishida, Y Miyazaki, T Mukaihira, F Saitoh… - Chemical and …, 2002 - jstage.jst.go.jp
Intravascular clot formation is an important event in a number of cardiovascular diseases. The prevention of blood coagulation has become a major target for new therapeutic agents. …
Number of citations: 28 www.jstage.jst.go.jp

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